![molecular formula C11H26OSi B105908 Silane, [(2-ethylhexyl)oxy]trimethyl- CAS No. 18023-53-5](/img/structure/B105908.png)
Silane, [(2-ethylhexyl)oxy]trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(2-ethylhexyl)oxy]trimethyl-, also known as octyltriethoxysilane, is a chemical compound with the molecular formula C14H32O3Si. It is a colorless liquid that is soluble in organic solvents and has a characteristic odor. This compound is widely used in various scientific research applications due to its unique properties, including its ability to modify surfaces, enhance adhesion, and improve wetting properties.
Mécanisme D'action
The mechanism of action of silane, [(2-ethylhexyl)oxy]trimethyl-, is based on its ability to form covalent bonds with the surface of materials. This interaction leads to the formation of a stable bond between the silane molecule and the material surface, which enhances the adhesion and wetting properties of the material. This mechanism has been extensively studied and is well understood by the scientific community.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of silane, [(2-ethylhexyl)oxy]trimethyl-. However, studies have shown that exposure to high concentrations of this compound can cause irritation to the skin, eyes, and respiratory system. Therefore, it is essential to handle this compound with care and follow all safety protocols.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using silane, [(2-ethylhexyl)oxy]trimethyl-, in lab experiments is its ability to modify the surface of materials without significantly altering their properties. This makes it an ideal compound for use in a wide range of applications, including coatings, adhesives, and composites. However, one of the limitations of using this compound is its potential toxicity and the need to handle it with care.
Orientations Futures
There are several future directions for the use of silane, [(2-ethylhexyl)oxy]trimethyl-, in scientific research. One area of interest is the development of new surface modification techniques that use this compound to improve the performance of materials in various applications. Another area of interest is the use of this compound in the development of advanced nanomaterials, such as nanoparticles and nanocomposites. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
Silane, [(2-ethylhexyl)oxy]trimethyl-, is a versatile compound that has a wide range of applications in scientific research. Its ability to modify the surface of materials and improve their adhesion and wetting properties has made it an essential component in the development of advanced materials. While there are limitations to its use, the potential for future applications in areas such as nanotechnology and biomedical research makes it an exciting area of study for the scientific community.
Méthodes De Synthèse
The synthesis of silane, [(2-ethylhexyl)oxy]trimethyl-, is typically achieved through the reaction of 2-ethylhexanol with trimethylchlorosilane. This reaction is carried out in the presence of a catalyst such as triethylamine or pyridine, and the resulting product is purified through distillation or chromatography.
Applications De Recherche Scientifique
Silane, [(2-ethylhexyl)oxy]trimethyl-, has a wide range of applications in scientific research. One of the primary uses of this compound is as a surface modifier. It can be used to modify the surface of various materials such as glass, metal, and polymers to improve their adhesion and wetting properties. This makes it an essential component in the development of advanced materials such as coatings, adhesives, and composites.
Propriétés
Numéro CAS |
18023-53-5 |
|---|---|
Nom du produit |
Silane, [(2-ethylhexyl)oxy]trimethyl- |
Formule moléculaire |
C11H26OSi |
Poids moléculaire |
202.41 g/mol |
Nom IUPAC |
2-ethylhexoxy(trimethyl)silane |
InChI |
InChI=1S/C11H26OSi/c1-6-8-9-11(7-2)10-12-13(3,4)5/h11H,6-10H2,1-5H3 |
Clé InChI |
PDACHFOTOFNHBT-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CO[Si](C)(C)C |
SMILES canonique |
CCCCC(CC)CO[Si](C)(C)C |
Synonymes |
(2-Ethylhexyloxy)trimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




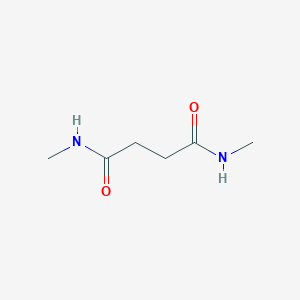
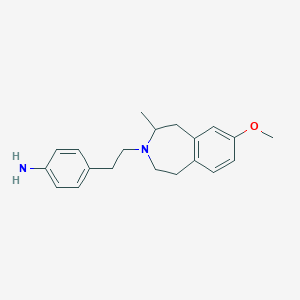
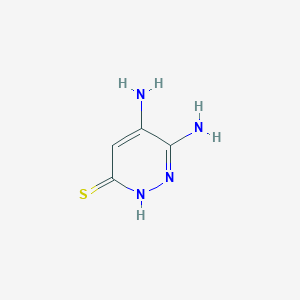

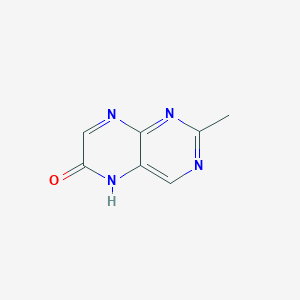

![[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B105846.png)

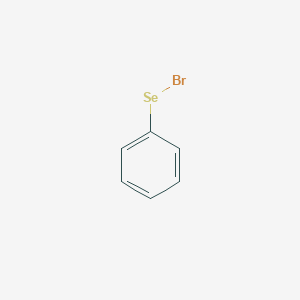

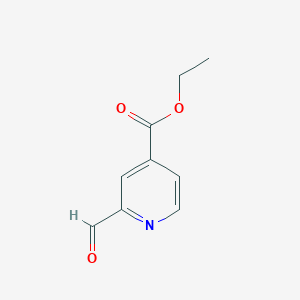
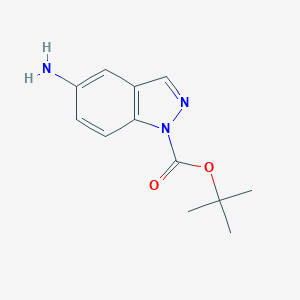
![1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine](/img/structure/B105861.png)